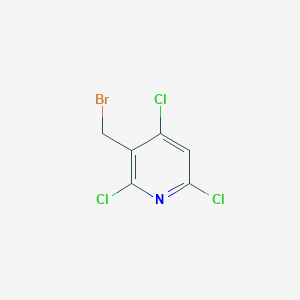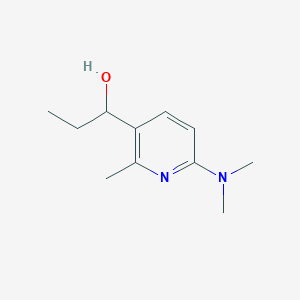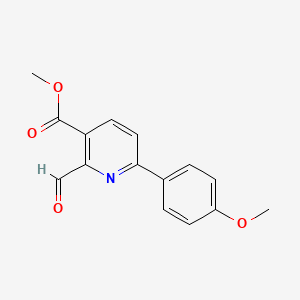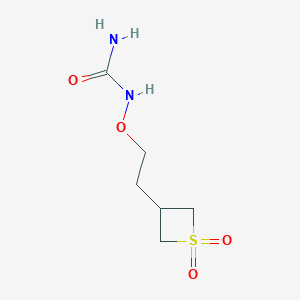
4-Chloro-7-nitrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-nitrocinnoline is an organic compound with the molecular formula C9H5ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position on the cinnoline ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity.
化学反応の分析
Types of Reactions
4-Chloro-7-nitrocinnoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by various nucleophiles.
Reduction: The nitro group at the 7th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this reaction is less frequently employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield 4-methoxy-7-nitrocinnoline.
Reduction: The major product is 4-chloro-7-aminocinnoline.
Oxidation: Products depend on the specific conditions and reagents used.
科学的研究の応用
4-Chloro-7-nitrocinnoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-Chloro-7-nitrocinnoline involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-7-nitrobenzofurazan: This compound is similar in structure but contains a benzofurazan ring instead of a cinnoline ring.
7-Chloro-4-nitroquinoline: This compound has a quinoline ring with similar substituents.
Uniqueness
4-Chloro-7-nitrocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
特性
分子式 |
C8H4ClN3O2 |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
4-chloro-7-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-11-8-3-5(12(13)14)1-2-6(7)8/h1-4H |
InChIキー |
SILAKPARZLLDOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)


![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)

![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)



![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
